molecular formula C7H4ClIN2 B1400609 4-Chloro-5-iodo-6-methylnicotinonitrile CAS No. 1160848-89-4

4-Chloro-5-iodo-6-methylnicotinonitrile

Cat. No.: B1400609
CAS No.: 1160848-89-4
M. Wt: 278.48 g/mol
InChI Key: GVOOAQOBOZJTJH-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-6-methylnicotinonitrile is a chemical compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol It is a derivative of nicotinonitrile, characterized by the presence of chlorine, iodine, and methyl groups on the pyridine ring

Preparation Methods

The synthesis of 4-Chloro-5-iodo-6-methylnicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of 6-methylnicotinonitrile, followed by selective iodination and chlorination under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

4-Chloro-5-iodo-6-methylnicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-5-iodo-6-methylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-methylnicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-5-iodo-6-methylnicotinonitrile include other halogenated nicotinonitriles, such as:

  • 4-Chloro-5-bromo-6-methylnicotinonitrile
  • 4-Chloro-5-fluoro-6-methylnicotinonitrile
  • 4-Chloro-5-iodo-6-ethylnicotinonitrile

These compounds share structural similarities but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The unique combination of chlorine and iodine in this compound may confer distinct properties that make it particularly useful in specific applications .

Properties

IUPAC Name

4-chloro-5-iodo-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c1-4-7(9)6(8)5(2-10)3-11-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOOAQOBOZJTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1I)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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